Diallyl isophthalate
Overview
Description
Diallyl isophthalate is an organic compound with the molecular formula C14H14O4. It is an ester derived from isophthalic acid and allyl alcohol. This compound is known for its excellent thermal stability, chemical resistance, and electrical insulating properties, making it a valuable material in various industrial applications .
Mechanism of Action
Target of Action
Diallyl isophthalate (DAP) is primarily used as a plasticizer and carrier for adding catalysts and pigments to polyesters . It is also used in electrical parts, laminating compounds, and impregnation of metal castings . The primary targets of DAP are these materials, where it increases their malleability and flexibility.
Mode of Action
This interaction results in increased flexibility, durability, and stability of the materials .
Result of Action
The primary result of DAP’s action is the enhancement of the properties of the materials it is added to. By integrating into the structure of these materials, DAP increases their flexibility, durability, and stability . This makes the materials more suitable for various industrial applications.
Action Environment
The action, efficacy, and stability of DAP can be influenced by various environmental factors. For example, the presence of certain microorganisms can lead to the biodegradation of DAP . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the action and stability of DAP. More research is needed to fully understand these influences.
Biochemical Analysis
Biochemical Properties
It is known that Diallyl isophthalate has the advantage over the ortho isomer that it polymerizes faster and gives polymers of better heat resistance .
Cellular Effects
It is known that this compound can form network polymer precursors (NPPs) in free-radical cross-linking multiallyl polymerization . These NPPs can then collide with one another to form cross-links, eventually leading to gelation .
Molecular Mechanism
It is known that this compound can form network polymer precursors (NPPs) in free-radical cross-linking multiallyl polymerization . These NPPs can then collide with one another to form cross-links, eventually leading to gelation .
Temporal Effects in Laboratory Settings
It is known that this compound can form network polymer precursors (NPPs) in free-radical cross-linking multiallyl polymerization . These NPPs can then collide with one another to form cross-links, eventually leading to gelation .
Metabolic Pathways
It is known that phthalates, including this compound, can be biodegraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl isophthalate is typically synthesized through the esterification of isophthalic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the pure ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction is conducted in a reactor where isophthalic acid and allyl alcohol are continuously fed, and the ester is continuously removed and purified .
Chemical Reactions Analysis
Types of Reactions: Diallyl isophthalate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators, such as benzoyl peroxide, to form cross-linked polymers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isophthalic acid and allyl alcohol.
Addition Reactions: The allyl groups in this compound can undergo addition reactions with various reagents, such as halogens and hydrogen halides.
Common Reagents and Conditions:
Radical Initiators: Benzoyl peroxide, dicumyl peroxide.
Catalysts for Hydrolysis: Sulfuric acid, sodium hydroxide.
Addition Reagents: Chlorine, bromine, hydrogen chloride.
Major Products Formed:
Polymerization: Cross-linked polymers with high thermal and chemical resistance.
Hydrolysis: Isophthalic acid and allyl alcohol.
Addition Reactions: Halogenated derivatives of this compound.
Scientific Research Applications
Diallyl isophthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of electrical insulators, coatings, and adhesives due to its excellent thermal and chemical resistance
Comparison with Similar Compounds
Diallyl Phthalate: Similar in structure but derived from phthalic acid instead of isophthalic acid.
Diallyl Terephthalate: Derived from terephthalic acid and used in similar applications as diallyl isophthalate.
Uniqueness: this compound is unique due to its combination of thermal stability, chemical resistance, and electrical insulating properties. Compared to diallyl phthalate and diallyl terephthalate, it offers a different balance of mechanical and thermal properties, making it suitable for specific applications where these characteristics are critical .
Properties
IUPAC Name |
bis(prop-2-enyl) benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORLLSLMPBSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051559 | |
Record name | Diallyl isophthalate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS] | |
Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |
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Record name | Diallyl isophthalate | |
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CAS No. |
1087-21-4, 25035-78-3 | |
Record name | Diallyl isophthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | ISO-DAP | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25035-78-3 | |
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Record name | Diallyl isophthalate | |
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Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer | |
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Record name | Diallyl isophthalate | |
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Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |
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Record name | Diallyl isophthalate | |
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Record name | Diallyl isophthalate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diallyl isophthalate?
A: this compound has the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A: Yes, researchers have utilized various spectroscopic techniques to characterize DAIP. For instance, C 1s X-ray absorption spectra (XAS) have been employed to analyze the phthalate segments of polymers containing DAIP. [] Additionally, Fourier Transform Raman measurements have been used to monitor conversion points during DAIP polymerization. [, ] 1H-NMR measurements have provided insights into the conformational studies of DAIP and its interaction with the estrogen receptor. []
Q3: What are the advantages of using this compound in resin systems?
A: this compound, when cured, exhibits desirable properties such as high heat resistance and good dielectric properties. It is often used in applications requiring these properties, such as in the aerospace field. []
Q4: Can this compound be blended with other materials to enhance its properties?
A: Yes, DAIP is often modified or blended with other materials to enhance its properties. For example, blending DAIP with vinyl ester (VE) improves the toughness of the resulting resin while maintaining good heat resistance and dielectric properties. [] Dimethacrylate liquid crystalline (DMLC) has also been used to toughen brittle DAIP. [] Another study focused on improving the heat resistance of epoxy resins by co-curing them with DAIP. []
Q5: How does prepolymerization of this compound affect its use in varnishes?
A: Prepolymerization of DAIP is a crucial factor in controlling the properties of varnishes containing DAIP. The degree of prepolymerization affects the viscosity and curing characteristics of the final varnish. []
Q6: Does this compound exhibit any catalytic properties?
A: this compound is primarily recognized as a monomer rather than a catalyst. Its primary function is to participate in polymerization reactions, forming polymers with specific properties. []
Q7: Have computational methods been used to study this compound polymerization?
A: Yes, the Monte-Carlo method has been used to simulate three-dimensional polymerization of this compound, providing insights into the polymerization kinetics and the influence of chain transfer reactions. [] Another study employed a kinetic model to describe the crosslinking free radical polymerization of DAIP, utilizing experimental data to optimize model parameters. []
Q8: How does the structure of this compound isomers affect their polymerization behavior?
A: The isomeric structure of diallyl phthalates significantly influences their polymerization behavior, particularly regarding gelation. For example, diallyl terephthalate (DAT) polymerization exhibits a delayed gelation due to its nonconsecutive addition mechanism. [, ]
Q9: What factors influence the stability of this compound-based varnishes?
A: The stability of DAIP-based varnishes depends on factors such as the degree of DAIP prepolymerization, the DAIP to VE ratio, and the presence of inhibitors. []
Q10: What is the impact of this compound prepolymer molecular weight on its properties?
A: The molecular weight of DAIP prepolymer significantly influences its properties, including viscosity, solubility, and the mechanical properties of the final cured material. []
Q11: Is there any information about the biocompatibility or biodegradability of this compound polymers?
A11: While DAIP is widely used in various applications, the provided research papers do not offer specific details on the biocompatibility or biodegradability of DAIP-based polymers. Further investigation is needed to assess its suitability for biomedical applications.
Q12: Are there any viable alternatives to this compound in its various applications?
A: Alternatives to DAIP depend on the specific application. For example, in the production of heat-resistant materials, other allyl monomers like diallyl phthalate (DAP) or triallyl cyanurate (TAC) might be considered. []
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